molecular formula C12H16N2O4 B8263742 Ethyl 5-formyl-1-(oxan-2-YL)-1H-pyrazole-4-carboxylate

Ethyl 5-formyl-1-(oxan-2-YL)-1H-pyrazole-4-carboxylate

Cat. No.: B8263742
M. Wt: 252.27 g/mol
InChI Key: AZQPKSHPOQRXKT-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1-(oxan-2-YL)-1H-pyrazole-4-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring, an oxane group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-formyl-1-(oxan-2-YL)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the oxane group and the esterification process to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-1-(oxan-2-YL)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Ethyl 5-carboxy-1-(oxan-2-YL)-1H-pyrazole-4-carboxylate.

    Reduction: Ethyl 5-hydroxymethyl-1-(oxan-2-YL)-1H-pyrazole-4-carboxylate.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-formyl-1-(oxan-2-YL)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-formyl-1-(oxan-2-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 5-formyl-1-(oxan-2-YL)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives:

    Ethyl 5-formyl-1-(tetrahydrofuran-2-YL)-1H-pyrazole-4-carboxylate: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.

    Ethyl 5-formyl-1-(pyran-2-YL)-1H-pyrazole-4-carboxylate: Contains a pyran ring, offering different chemical properties.

Properties

IUPAC Name

ethyl 5-formyl-1-(oxan-2-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-2-17-12(16)9-7-13-14(10(9)8-15)11-5-3-4-6-18-11/h7-8,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQPKSHPOQRXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2CCCCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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